N-(3,5-dichloro-4-hydroxyphenyl)-4-fluorobenzamide
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Overview
Description
N-(3,5-dichloro-4-hydroxyphenyl)-4-fluorobenzamide is a synthetic organic compound characterized by the presence of dichloro, hydroxy, and fluorobenzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)-4-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-hydroxyaniline and 4-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,5-dichloro-4-hydroxyaniline is dissolved in a suitable solvent like dichloromethane, and 4-fluorobenzoyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichloro-4-hydroxyphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 3,5-dichloro-4-oxophenyl-4-fluorobenzamide.
Reduction: Formation of 3,5-dichloro-4-aminophenyl-4-fluorobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,5-dichloro-4-hydroxyphenyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dichloro-4-hydroxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichloro-4-hydroxyphenyl)-1,4-benzoquinone imine
- N-(3,5-dichloro-4-hydroxyphenyl)-3-ethoxybenzamide
- N-(3,5-dichloro-4-hydroxyphenyl)-3,4-dimethylbenzamide
Uniqueness
N-(3,5-dichloro-4-hydroxyphenyl)-4-fluorobenzamide is unique due to the presence of both dichloro and fluorobenzamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and unique reactivity patterns compared to similar compounds.
Properties
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO2/c14-10-5-9(6-11(15)12(10)18)17-13(19)7-1-3-8(16)4-2-7/h1-6,18H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCAXCFQQGIYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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